molecular formula C20H19Cl2NO3 B1239161 Benzmalecenum

Benzmalecenum

Cat. No.: B1239161
M. Wt: 392.3 g/mol
InChI Key: NKPCAAMLVDTZOB-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds share core aromatic frameworks but differ in functional groups, pharmacological targets, and analytical profiles .

Properties

Molecular Formula

C20H19Cl2NO3

Molecular Weight

392.3 g/mol

IUPAC Name

(E)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10+

InChI Key

NKPCAAMLVDTZOB-ZHACJKMWSA-N

Isomeric SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)/C=C/C(=O)O

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)C=CC(=O)O

Synonyms

enzmalecene
benzmalecene, monosodium salt
benzmalecene, monosodium salt, (Z)-isome

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Attributes
Compound CAS Reg. No. Molecular Formula Molecular Weight (g/mol) Primary Application Key Functional Groups
Benzydamine HCl 132-69-4 C₁₉H₂₃N₃O·HCl 345.87 Anti-inflammatory/analgesic Tertiary amine, indazole ring
Benzocaine 94-09-7 C₉H₁₁NO₂ 165.19 Local anesthetic Ester, para-aminobenzoic acid
Benzathine benzylpenicillin 1538-09-6 (C₁₆H₁₈N₂O₄S)₂·C₁₆H₂₀N₂ 909.12 Antibiotic β-lactam, dibenzylethylenediamine salt
3-Amino-5-chloro-4-methylbenzenesulfonate (Sodium salt) 70256-49-4 C₇H₇ClNO₃S·Na 243.64 Synthetic intermediate Sulfonate, chloro, amino groups

Key Observations :

  • Benzydamine ’s indazole moiety and tertiary amine enable selective cyclooxygenase (COX) inhibition, reducing inflammation .
  • Benzocaine ’s ester group facilitates rapid dermal absorption, blocking sodium channels in sensory neurons .
  • Benzathine benzylpenicillin combines a β-lactam antibiotic with a dibenzylethylenediamine salt for prolonged release, targeting Gram-positive bacteria .
Table 2: Analytical Techniques for Characterization
Compound HPLC Method (Column/Detector) Key Purity Criteria Stability Challenges
Benzydamine HCl C18 column, UV detection (254 nm) ≤0.1% impurities per ICH guidelines Degrades under acidic conditions
Benzocaine Reverse-phase HPLC, MS detection ≥98% purity (USP) Hydrolysis in alkaline media
Benzathine benzylpenicillin Ion-pair chromatography ≥95% potency (Ph. Eur.) Susceptible to β-lactamase
Table 3: Pharmacokinetic Parameters
Compound Bioavailability (%) Half-life (h) Protein Binding (%) Toxicity Concerns
Benzydamine HCl 60–70 6–8 85–90 GI irritation at high doses
Benzocaine 20–30 (topical) 0.5–1.5 55–60 Methemoglobinemia risk
Benzathine benzylpenicillin <1 (IM route) 14–21 days 60–65 Hypersensitivity reactions

Notable Interactions:

  • Benzydamine’s efficacy is reduced when co-administered with non-steroidal anti-inflammatory drugs (NSAIDs) due to competitive receptor binding .
  • Benzocaine’s metabolite (4-aminobenzoic acid) may interfere with sulfonamide antibiotics .

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